REACTION_CXSMILES
|
[N+]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2[CH:15]=[CH:14][N:13]=[CH:12][CH:11]=2)=[CH:6][C:5]=1[OH:16])([O-])=O.[N+](C1C=CC(O)=CC=1C1C=CN=CC=1)([O-])=O.[N+](C1C(C2C=CN=CC=2)=CC=CC=1O)([O-])=O>>[N:13]1[CH:14]=[CH:15][C:10]([C:7]2[CH:6]=[C:5]([OH:16])[CH:4]=[CH:9][CH:8]=2)=[CH:11][CH:12]=1
|
Name
|
2-Nitro-5-(4-pyridinyl)phenol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=C(C=C1)C1=CC=NC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=C(C=C1)O)C1=CC=NC=C1
|
Name
|
2-nitro-3-(4-pyridinyl)phenol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1C1=CC=NC=C1)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)C=1C=C(C=CC1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |